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molecular formula C16H12N6O B8337593 3-(1H-Benzimidazol-2-yl)-5-(3-pyridyloxy)pyrazin-2-amine

3-(1H-Benzimidazol-2-yl)-5-(3-pyridyloxy)pyrazin-2-amine

Cat. No. B8337593
M. Wt: 304.31 g/mol
InChI Key: YPOPLWNLZRMQJI-UHFFFAOYSA-N
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Patent
US08962631B2

Procedure details

3-(1H-Benzimidazol-2-yl)-5-bromo-pyrazin-2-amine (100 mg, 0.3447 mmol), dicesium carbonate (366 mg, 1.034 mmol), copper (2.2 mg, 0.034447 mmol) and pyridin-3-ol (327.8 mg, 3.447 mmol) in DMF (2 mL) were heated at 130° C. under microwave conditions for 1 hour. The reaction mixture was filtered through a pad of silica eluting with 90 to 100% EtOAc/Petroleum Ether and the relevant fractions concentrated in vacuo. The resiude was redissolved in EtOAc and washed with saturated aqueous NaHCO3 (×2) and brine (×1), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were collected and freeze-dried to give the title compound as a yellow solid (12 mg, 11% Yield). 1H NMR (400.0 MHz, CDCl3) δ 7.33-7.38 (2H, m), 7.77-7.8 (2H, m), 7.82-7.88 (1H, m), 8.05-8.1 (1H, m), 8.15 (1H, s), 8.8-8.55 (1H, m) and 10.2 (1H, s) ppm; MS (ES+) 305.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
dicesium carbonate
Quantity
366 mg
Type
reactant
Reaction Step One
Quantity
327.8 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Yield
11%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[C:11]([NH2:17])=[N:12][CH:13]=[C:14](Br)[N:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[N:24]1[CH:29]=[CH:28][CH:27]=[C:26]([OH:30])[CH:25]=1>CN(C=O)C.[Cu]>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[C:11]([NH2:17])=[N:12][CH:13]=[C:14]([O:30][C:26]2[CH:25]=[N:24][CH:29]=[CH:28][CH:27]=2)[N:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C=2C(=NC=C(N2)Br)N
Name
dicesium carbonate
Quantity
366 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
327.8 mg
Type
reactant
Smiles
N1=CC(=CC=C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper
Quantity
2.2 mg
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of silica eluting with 90 to 100% EtOAc/Petroleum Ether
CONCENTRATION
Type
CONCENTRATION
Details
the relevant fractions concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resiude was redissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (×2) and brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]
Duration
16 min
CUSTOM
Type
CUSTOM
Details
The fractions were collected
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C=2C(=NC=C(N2)OC=2C=NC=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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